molecular formula C6H14N2O B15248261 3-((Methylamino)methyl)pyrrolidin-3-ol

3-((Methylamino)methyl)pyrrolidin-3-ol

Cat. No.: B15248261
M. Wt: 130.19 g/mol
InChI Key: GSUDCKYXBMHOFJ-UHFFFAOYSA-N
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Description

3-((Methylamino)methyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring with a methylamino group and a hydroxyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Methylamino)methyl)pyrrolidin-3-ol can be achieved through several methods. One common approach involves the reaction of pyrrolidine with formaldehyde and methylamine under controlled conditions. The reaction typically proceeds as follows:

  • Pyrrolidine is reacted with formaldehyde to form a hydroxymethyl intermediate.
  • The intermediate is then treated with methylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents may be used to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((Methylamino)methyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.

    Substitution: The methylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a secondary or tertiary amine.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

3-((Methylamino)methyl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((Methylamino)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a precursor for many derivatives.

    N-Methylpyrrolidine: Similar structure but lacks the hydroxyl group.

    3-Hydroxypyrrolidine: Contains a hydroxyl group but lacks the methylamino group.

Uniqueness

3-((Methylamino)methyl)pyrrolidin-3-ol is unique due to the presence of both a methylamino group and a hydroxyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

3-(methylaminomethyl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-7-4-6(9)2-3-8-5-6/h7-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUDCKYXBMHOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CCNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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